![molecular formula C13H15N3OS2 B2448365 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide CAS No. 392712-93-5](/img/structure/B2448365.png)
2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” is a complex organic molecule that contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three heteroatoms (two nitrogens and one sulfur) . The 1,3,4-thiadiazole ring is attached to a phenethylacetamide group via a sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Thiadiazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to other functional groups .Scientific Research Applications
- Coumarin derivatives, including those containing the thiadiazole unit, have shown potential as anticancer agents . Researchers have investigated the cytotoxic effects of this compound against cancer cell lines, exploring its mechanism of action and potential for targeted therapy.
Anticancer Activity
Mechanism of Action
Target of Action
The primary targets of the compound “2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s worth noting that 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . This suggests that the compound might interact with biochemical pathways related to microbial growth and survival.
Pharmacokinetics
Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
Some 1,3,4-thiadiazole derivatives have shown potent antimicrobial activity , suggesting that this compound might also exhibit similar effects.
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-10-15-16-13(19-10)18-9-12(17)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKRDAUNDBQCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-phenethylacetamide |
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